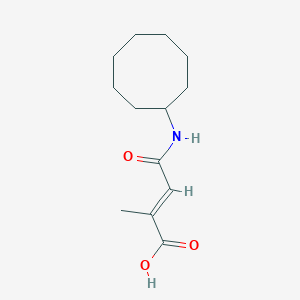![molecular formula C19H25N5O2S B5328496 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as PIP4K2 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
作用機序
The 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor works by inhibiting the activity of this compound enzymes, which are involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting these enzymes, this compound inhibitor can induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibitor can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve insulin sensitivity in diabetic patients. Moreover, this compound has been shown to have a low toxicity profile, making it a safe candidate for clinical trials.
実験室実験の利点と制限
One of the main advantages of 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor is its ability to selectively target cancer cells, while sparing normal cells. Moreover, this compound has a low toxicity profile, making it a safe candidate for clinical trials. However, the limitations of this compound inhibitor include its low solubility in water and its limited stability in vivo.
将来の方向性
The future directions of 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor research include the development of more potent analogs with improved solubility and stability in vivo. Moreover, further studies are needed to investigate the potential of this compound inhibitor in combination therapy with other drugs. Additionally, the role of this compound inhibitor in the regulation of other cellular processes, such as autophagy and DNA repair, needs to be explored in more detail.
Conclusion:
In conclusion, this compound inhibitor is a promising candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has shown promising results in preclinical studies, and further research is needed to investigate its potential in clinical trials. The development of more potent analogs with improved solubility and stability in vivo, as well as the investigation of combination therapy with other drugs, are important future directions for this compound inhibitor research.
合成法
The synthesis of 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor involves several steps, including the reaction of 4-chloro-2-(1-piperidinyl)pyrimidine with piperazine, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
The 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor has been extensively studied for its potential application in the treatment of various diseases. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. Moreover, this compound inhibitor has been shown to have a synergistic effect when combined with other drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,17-7-3-1-4-8-17)24-15-13-22(14-16-24)18-9-10-20-19(21-18)23-11-5-2-6-12-23/h1,3-4,7-10H,2,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHBHMFPQNHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![1-butyl-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5328446.png)

![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)

![7-[(5-ethylisoxazol-3-yl)carbonyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328472.png)
![8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5328479.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5328480.png)
![3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5328482.png)

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![4-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5328514.png)